2-(7-Fluoro-1-benzothiophen-3-yl)aceticacid
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Overview
Description
2-(7-Fluoro-1-benzothiophen-3-yl)acetic acid is an organic compound with a unique structure that includes a benzothiophene ring substituted with a fluorine atom and an acetic acid moiety. This compound is of interest in various fields such as drug discovery, organic synthesis, and material science due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient introduction of the fluorine atom and the formation of the acetic acid group.
Chemical Reactions Analysis
Types of Reactions
2-(7-Fluoro-1-benzothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(7-Fluoro-1-benzothiophen-3-yl)acetic acid is utilized in several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-3-acetic acid: Similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-(1-Benzothiophen-3-yl)acetic acid: Another analog without the fluorine substitution, used in similar research applications but with varying efficacy.
Uniqueness
2-(7-Fluoro-1-benzothiophen-3-yl)acetic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical behavior and biological activity. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C10H7FO2S |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(7-fluoro-1-benzothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C10H7FO2S/c11-8-3-1-2-7-6(4-9(12)13)5-14-10(7)8/h1-3,5H,4H2,(H,12,13) |
InChI Key |
JPVXGLRDFFOQFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC=C2CC(=O)O |
Origin of Product |
United States |
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